Boc-d-glu-ofm

描述

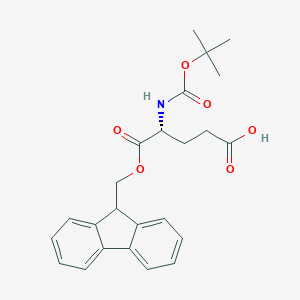

Boc-d-glu-ofm, also known as N-α-tert-butoxycarbonyl-D-glutamic acid α-9-fluorenylmethyl ester, is a peptide derivative used primarily in peptide synthesis. It is a protected form of D-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is protected by a 9-fluorenylmethyl (Fm) ester. This compound is widely utilized in the synthesis of cyclic peptides and ester insulin .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-d-glu-ofm typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl group and the carboxyl group with a 9-fluorenylmethyl ester. The process can be summarized as follows:

Protection of the Amino Group: The amino group of D-glutamic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Protection of the Carboxyl Group: The carboxyl group is then protected by reacting with 9-fluorenylmethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection Reactions: Large-scale protection of the amino and carboxyl groups using industrial-grade reagents.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

化学反应分析

Types of Reactions: Boc-d-glu-ofm undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Fm groups under acidic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fm deprotection.

Major Products:

Deprotected Amino Acids: Removal of the protecting groups yields free D-glutamic acid.

Peptides: Coupling reactions result in the formation of peptides and cyclic peptides.

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-d-glu-ofm is widely utilized in solid-phase peptide synthesis due to its ability to selectively protect the amino and carboxyl groups of glutamic acid. The Boc (tert-butyloxycarbonyl) group protects the amino group, while the O-fluoromethyl (Ofm) group protects the side chain carboxyl group. This selective protection allows for precise control over the sequence and modifications of peptides during synthesis.

Key Steps in SPPS :

- Activation : The this compound is activated using coupling reagents such as HBTU or DIC.

- Coupling : It is coupled with other protected amino acids on a solid support.

- Deprotection : After synthesis, the Boc group is removed using acid treatment to yield the free peptide.

Drug Development

This compound has significant implications in drug development, particularly for peptide-based therapeutics. Its incorporation into drug candidates can enhance properties such as stability, solubility, and cell permeability.

Applications in Drug Design :

- Targeting Specific Proteins : By modifying peptides with this compound, researchers can create compounds that interact selectively with specific proteins or enzymes involved in disease pathways.

- Therapeutic Strategies : The compound's role in synthesizing biologically active peptides makes it valuable for exploring novel therapeutic strategies for conditions like cancer and neurodegenerative disorders.

Biological Studies

The compound is also employed in various biological studies to investigate protein interactions and enzymatic activities.

Research Focus Areas :

- Protein-Protein Interactions : Studies using this compound help elucidate mechanisms of protein interactions by forming stable peptide bonds.

- Enzyme-Substrate Interactions : Its application allows researchers to explore how modifications affect enzyme activity and substrate specificity.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Used in SPPS for constructing peptides with precise sequences. | Synthesis of cyclic peptides for functional studies |

| Drug Development | Enhances stability and solubility of peptide-based drugs. | Development of insulin analogs |

| Biological Studies | Investigates protein interactions and enzymatic functions. | Studies on glutamate receptor interactions |

Case Studies

-

Peptide Synthesis for Therapeutic Use

A study demonstrated the use of this compound in synthesizing cyclic peptides that exhibited enhanced biological activity compared to linear counterparts. These cyclic peptides were designed to target specific receptors involved in metabolic pathways, highlighting the compound's utility in drug discovery. -

Investigating Glutamate Signaling

Research involving this compound has been pivotal in understanding glutamate signaling pathways. By incorporating this compound into peptides that interact with glutamate receptors, scientists have gained insights into its role in neurotransmission and potential implications for neurodegenerative diseases. -

Ester Insulin Synthesis

This compound has been successfully applied in synthesizing esterified forms of insulin, which are critical for diabetes research. This application underscores its importance in developing modified insulin analogs that may offer improved pharmacokinetic profiles.

作用机制

The mechanism of action of Boc-d-glu-ofm involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Fm groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups are removed under specific conditions to yield the desired peptide or protein .

Molecular Targets and Pathways: this compound itself does not have direct biological targets but is used to synthesize peptides that can interact with various molecular targets, including enzymes, receptors, and proteins involved in cellular pathways .

相似化合物的比较

Boc-L-glutamic acid α-9-fluorenylmethyl ester: Similar in structure but uses L-glutamic acid instead of D-glutamic acid.

Boc-L-glutamic acid γ-benzyl ester: Another protected form of glutamic acid used in peptide synthesis.

Uniqueness: Boc-d-glu-ofm is unique due to its use of D-glutamic acid, which can impart different stereochemical properties to the synthesized peptides compared to L-glutamic acid derivatives. This can be crucial in the synthesis of peptides with specific biological activities.

生物活性

Boc-D-Glu-Ofm, also known as N-α-tert-butoxycarbonyl-D-glutamic acid α-9-fluorenylmethyl ester, is a peptide derivative primarily utilized in peptide synthesis. This compound is notable for its role in the development of peptide-based drugs and therapeutic agents, particularly in insulin synthesis and various biological studies involving protein interactions.

Chemical Structure:

- Molecular Formula: CHN

- CAS Number: 214630-10-1

The synthesis of this compound involves several key steps:

- Protection of the Amino Group: The amino group of D-glutamic acid is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

- Protection of the Carboxyl Group: The carboxyl group is protected by reacting with 9-fluorenylmethanol using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

This compound functions as a protected amino acid derivative during peptide synthesis. The protecting groups (Boc and Fm) safeguard the amino and carboxyl groups, respectively, allowing for selective reactions necessary for forming peptide bonds. Upon deprotection, it yields free D-glutamic acid, which can then participate in further biochemical processes .

Biological Applications

- Peptide Synthesis:

-

Insulin Synthesis:

- Integral in synthesizing ester insulin, which has significant implications in diabetes research .

-

Drug Development:

- Employed in developing peptide-based drugs that target specific biological pathways .

- Biological Studies:

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Peptide Microarray Production: A study reported an acid-modulated strategy for producing novel peptide microarrays on biosensor interfaces, utilizing this compound as a critical component for achieving high yields (up to 97%) in peptide formation .

- Corticotropin-Releasing Factor (CRF) Analogs: Research demonstrated that this compound could be effectively incorporated into CRF analogs, enhancing their stability and biological activity. The incorporation led to significant improvements in receptor binding affinity .

Comparative Data Table

The following table summarizes key findings from various studies involving this compound:

属性

IUPAC Name |

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYVYHUPZNONJS-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。